IMPDH2 Inhibition: Moderate Affinity Distinct from Potent Clinical Inhibitor Mycophenolic Acid
5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki value of 240 nM in competitive binding assays [1]. In comparison, the clinical immunosuppressant mycophenolic acid (MPA) exhibits Ki values of 11 nM (IMPDH1) and 6 nM (IMPDH2), representing an approximately 40-fold greater potency against IMPDH2 . This substantial difference in IMPDH2 affinity positions the target compound as a moderate inhibitor suitable for applications where potent immunosuppression is undesirable, such as in certain oncology or antimicrobial research contexts where partial pathway modulation may be therapeutically advantageous.
| Evidence Dimension | IMPDH2 enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | Mycophenolic acid: Ki = 6 nM (IMPDH2), 11 nM (IMPDH1) |
| Quantified Difference | ~40-fold lower potency |
| Conditions | Competitive inhibition assay; preincubation before NAD+ addition; spectrophotometric detection |
Why This Matters
This differential IMPDH2 inhibition profile enables research applications requiring attenuated target engagement without the profound immunosuppressive effects associated with high-potency IMPDH inhibitors.
- [1] BindingDB. Affinity Data for BDBM50421763: IMPDH2 Inhibition. Ki = 240 nM. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763 View Source
